molecular formula C24H18O10 B8198711 2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid

2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid

Cat. No.: B8198711
M. Wt: 466.4 g/mol
InChI Key: KMGDAYJTMVXROV-UHFFFAOYSA-N
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Description

2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as aldehyde, hydroxyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce high-purity 2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde groups would yield a compound with additional carboxylic acid groups, while reduction would result in a compound with additional hydroxyl groups .

Scientific Research Applications

2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxyterephthalaldehyde: Similar structure but lacks the diacetic acid groups.

    2,3-Dihydroxy-1,4-benzenedicarboxaldehyde: Similar functional groups but different overall structure.

    2,3-Dihydroxy-1,4-naphthalenedicarboxaldehyde: Similar functional groups but different aromatic core.

Uniqueness

2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid is unique due to its combination of multiple functional groups and its specific terphenyl core structure. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O10/c25-9-15-3-1-13(5-19(15)27)17-7-22(34-12-24(31)32)18(8-21(17)33-11-23(29)30)14-2-4-16(10-26)20(28)6-14/h1-10,27-28H,11-12H2,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGDAYJTMVXROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2OCC(=O)O)C3=CC(=C(C=C3)C=O)O)OCC(=O)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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